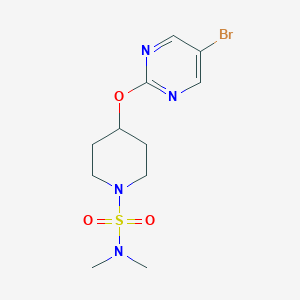![molecular formula C19H18N8O2 B2359427 3-(4-(3-メチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピペラジン-1-カルボニル)-1,8-ナフチリジン-2(1H)-オン CAS No. 2034367-73-0](/img/structure/B2359427.png)
3-(4-(3-メチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピペラジン-1-カルボニル)-1,8-ナフチリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N8O2 and its molecular weight is 390.407. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
爆薬開発
[1,2,4]トリアゾロ[4,3-b][1,2,4,5]テトラジン部分を有する化合物は、爆薬として使用するために合成されています。これらの材料は、高い爆轟性能を提供しながら、外部刺激に対して不感であるように設計されています。 例えば、関連する化合物5は、優れた不感度(IS = 43 J、FS > 360 N)と、二次爆薬のベンチマークであるCL-20に匹敵する非常に良好な計算爆轟性能(Dv = 9408 m/s、P = 37.8 GPa)を示しています .
がん治療
[1,2,4]トリアゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの誘導体は、がん治療の有望な標的である新規CDK2阻害剤として発見されています。 これらの化合物は、MCF-7やHCT-116など、さまざまな癌細胞株において細胞増殖の有意な阻害を示し、IC50値はそれぞれ45~97 nMと6~99 nMでした .
微小管重合阻害
インドール系[1,2,4]トリアゾロ[4,3-a]ピリジン誘導体は、微小管重合阻害剤として設計されています。 これらの化合物は、一連の癌細胞株に対して中等度から強力な抗増殖活性を示し、癌治療における潜在的な用途を示唆しています .
半導体研究
[1,2,4]トリアゾロ[4,3-b:3',4'-f][1,2,4,5]テトラジン系化合物は、その基本的な光学、電気化学、半導体特性について研究されています。 この研究は、電子機器やフォトニクスにおける潜在的な用途を持つ新しい半導体材料の開発にとって重要です .
抗腫瘍活性
4-オキソ-ピリダジノン部分を有する一連のトリアゾロピラジン誘導体は、3つの癌細胞株(A549、MCF-7、およびHeLa)とc-Metキナーゼに対するIC50値を評価するために設計されています。 これらの研究は、抗腫瘍活性を有する新規化合物を発見するために不可欠です .
作用機序
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides involved in many physiological and pathological processes.
Mode of Action
Fezolinetant acts as an inhibitor to the Neurokinin Receptor . By binding to these receptors, it prevents the normal signaling process, leading to changes in the physiological response.
Pharmacokinetics
It has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO up to a concentration of 20.0 mg/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.
Result of Action
As an inhibitor of the neurokinin receptor , it likely alters the normal physiological responses mediated by these receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For Fezolinetant, it is recommended to be stored at -20°C , indicating that lower temperatures may be necessary for its stability.
生化学分析
Biochemical Properties
The compound 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of these processes, leading to changes in cell behavior .
Molecular Mechanism
The molecular mechanism of action of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is complex . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one within cells and tissues are critical aspects of its biochemical profile . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
特性
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2/c1-12-23-24-17-16(21-5-6-27(12)17)25-7-9-26(10-8-25)19(29)14-11-13-3-2-4-20-15(13)22-18(14)28/h2-6,11H,7-10H2,1H3,(H,20,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYMCKHPDHJPMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(NC4=O)N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2359345.png)
![(2Z)-2-(3,4-dimethoxyphenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2359350.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)

![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2359353.png)


![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)


![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
